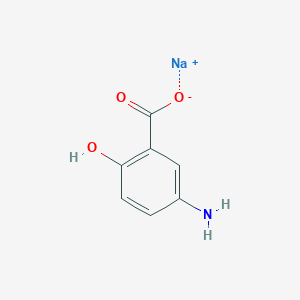

Sodium 5-amino-2-hydroxybenzoate

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

35589-28-7 |

|---|---|

Molekularformel |

C7H7NNaO3 |

Molekulargewicht |

176.12 g/mol |

IUPAC-Name |

sodium;5-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C7H7NO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11); |

InChI-Schlüssel |

QXGLBLPULKHGTA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+] |

Isomerische SMILES |

C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1N)C(=O)O)O.[Na] |

Andere CAS-Nummern |

35589-28-7 |

Verwandte CAS-Nummern |

89-57-6 (Parent) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium 5 Amino 2 Hydroxybenzoate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a streamlined route to Sodium 5-amino-2-hydroxybenzoate and its parent compound, 5-aminosalicylic acid. These approaches often involve the carboxylation of an aminophenol derivative.

Kolbe-Schmidt Reaction Under Supercritical Fluid Conditions

The Kolbe-Schmidt reaction, a well-established carboxylation method, has been adapted using supercritical carbon dioxide (scCO₂) as both a solvent and a reagent. researchgate.netnottingham.ac.uk This modification presents a promising "green chemistry" approach to synthesizing 5-aminosalicylic acid. researchgate.net The reaction typically involves the carboxylation of p-aminophenol or its sodium salt under high pressure and temperature. guidechem.comgoogle.com

The efficiency and yield of the Kolbe-Schmidt reaction under supercritical conditions are highly dependent on several key parameters. Research has shown that optimizing these factors is crucial for maximizing the production of 5-aminosalicylic acid. researchgate.net

A study investigating the synthesis of 5-aminosalicylic acid from p-aminophenol and CO₂ in a supercritical state explored the impact of pressure, temperature, reaction time, and stirring speed. The optimal conditions were identified to achieve a high yield of the final product. researchgate.net

Interactive Data Table: Optimal Reaction Parameters for 5-ASA Synthesis via Supercritical Kolbe-Schmidt Reaction researchgate.net

| Parameter | Optimal Value | Resulting Yield |

| Pressure | 9.0 MPa | >90.5% |

| Temperature | 140 °C | >90.5% |

| Reaction Time | 2.5 h | >90.5% |

| Stirring Speed | 300 rpm | >90.5% |

It was observed that increasing the reaction temperature positively influenced the conversion and reduced the required reaction time. thieme-connect.com However, excessively high pressure (above 10 MPa) can lead to a decrease in conversion due to local solvation effects in the supercritical fluid. researchgate.net

In this modified Kolbe-Schmidt reaction, supercritical CO₂ plays a dual role. researchgate.net Firstly, it acts as the carboxylating agent, providing the carboxyl group that is introduced onto the aromatic ring of p-aminophenol. guidechem.com Secondly, it serves as the reaction medium, offering several advantages over traditional organic solvents. researchgate.net

Supercritical CO₂ possesses properties of both a liquid and a gas, including high diffusivity, high solubility, and efficient mass and heat transfer capabilities. researchgate.net These characteristics allow the reaction to proceed in a more homogeneous environment, potentially leading to faster reaction rates and improved product quality. researchgate.net The use of scCO₂ is also considered environmentally benign due to its non-toxic and non-flammable nature. researchgate.net

The synthesis of 5-aminosalicylic acid via the Kolbe-Schmidt reaction in supercritical CO₂ offers notable advantages over traditional industrial methods. Conventional gas-solid phase Kolbe-Schmidt reactions often require high temperatures and long reaction times to achieve significant yields. researchgate.netnih.gov For instance, one report mentions a reaction time of 8 hours at 125°C and CO₂ pressures of 82 to 138 bar. nih.gov

Synthesis via Diazonium Salt Reactions

An alternative and widely used method for preparing 5-aminosalicylic acid involves the use of diazonium salts. google.comgoogle.com This multi-step process typically starts with the diazotization of an aromatic amine, followed by coupling with salicylic (B10762653) acid and subsequent reduction of the resulting azo compound.

A common industrial-scale synthesis involves the reaction of the double sodium salt of salicylic acid with the diazonium salt of sulfanilic acid. google.comgoogle.com This process begins with the diazotization of sulfanilic acid using sodium nitrite (B80452) and an acid, such as sulfuric acid, at a low temperature (5-10°C). google.comgoogle.com

The resulting diazonium salt is then coupled with the double sodium salt of salicylic acid. google.comgoogle.com This coupling reaction forms 5-(p-sulfophenylazo)salicylic acid. google.comgoogle.com The temperature of this reaction is carefully controlled, often allowed to rise from around 10°C to 22°C. google.com

The final step is the reductive cleavage of the azo bond in 5-(p-sulfophenylazo)salicylic acid. This is commonly achieved through hydrogenation using a catalyst, such as palladium on carbon (Pd/C), under elevated pressure and a temperature above 50°C. google.comgoogle.com After the reduction is complete, the desired 5-aminosalicylic acid is precipitated from the solution by acidification to a specific pH, often around 4.5. google.comgoogle.com This method is valued for its ability to produce a high-purity product suitable for pharmaceutical applications. googleapis.com

Hydrogenation and Precipitation Techniques

The synthesis of 5-aminosalicylic acid from its nitro precursor, 5-nitrosalicylic acid, is a critical step, often involving hydrogenation. One method involves the catalytic hydrogenation of 5-nitrosalicylic acid in an aqueous solution. In a typical procedure, 5-nitrosalicylic acid is dissolved in a solvent, and sodium carbonate (Na₂CO₃) and a palladium on carbon (Pd/C) catalyst are added. The mixture then undergoes catalytic hydrogenation. google.com Following the reduction, the catalyst is filtered off, and the pH of the filtrate is adjusted to precipitate the 5-aminosalicylic acid product. google.com

Another approach describes the reduction of the potassium salt of 5-nitrosalicylic acid in water. mdpi.com The pH of the solution is adjusted to 11.5 with potassium hydroxide (B78521), and Raney nickel is used as the catalyst. The reduction can be achieved using either hydrazine (B178648) hydrate (B1144303) at reflux or hydrogen gas under pressure (3-10 atmospheres) at 100°C. mdpi.com After the reaction is complete, the catalyst is filtered, and the pH of the filtrate is adjusted to 2.3 with hydrochloric acid to precipitate the 5-aminosalicylic acid. mdpi.com This method is highlighted for its use of water as an environmentally friendly solvent and for producing a high-purity product without the need for extensive purification, achieving yields of around 89%. mdpi.com

A process for preparing 5-aminosalicylic acid from salicylic acid using sulfanilic acid as a recyclable auxiliary chemical has also been developed. google.com This involves reacting the diazonium salt of sulfanilic acid with the double sodium salt of salicylic acid. The resulting 5-(p-sulfophenylazo)salicylic acid is then decomposed by hydrogenation with hydrogen gas and a catalyst at elevated pressure and a temperature above 50°C. google.com After hydrogenation, the catalyst is filtered off, and sodium dithionite (B78146) is added. The solution is then cooled to precipitate sodium sulfanilate, which can be recycled. The pH of the remaining solution is adjusted to 4.5 with sulfuric acid to precipitate the 5-aminosalicylic acid. google.com

Gas Phase Catalysis Carboxylation Methodologies

The carboxylation of phenols, a reaction central to the synthesis of salicylic acid and its derivatives, is traditionally carried out under high pressure and temperature in the Kolbe-Schmitt reaction. mdpi.com This process involves the reaction of a metal phenoxide with carbon dioxide. mdpi.com

Utilization of Various Catalysts (e.g., Molecular Sieves, Aluminum Sesquioxide, Lime Carbonate)

Research into more efficient and sustainable carboxylation methods has explored various catalysts to operate under milder conditions. While the provided search results focus more on the optimization of reaction conditions and different carboxylation strategies rather than a detailed analysis of molecular sieves, aluminum sesquioxide, or lime carbonate for this specific reaction, they do highlight the importance of catalysts in this process. For instance, a mesoporous ternary metal oxide, K-Cu-20TiO₂, has been shown to effectively catalyze the carboxylation of sodium arylsulfinates with atmospheric carbon dioxide. nih.gov This indicates a move towards developing heterogeneous catalysts that can facilitate carboxylation under less harsh conditions. The use of organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been explored to catalyze the carboxylation of resorcinol (B1680541) with CO₂ under ambient conditions, yielding salicylic acid derivatives in high yields. researchgate.net

Optimization of Reaction Conditions for Carboxylation

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the carboxylation reaction. Key parameters that are often adjusted include temperature, pressure, reaction time, and reactant concentration.

A detailed study on the carboxylation of sodium phenoxide revealed that temperature and reaction time significantly influence the production of salicylic acid. mdpi.comnih.gov For example, at 393 K, increasing the reaction time from 1 to 3 hours increased the yield of salicylic acid from 23.9% to 45.1%. nih.gov The pressure of CO₂ is another critical factor, with reactions showing no activity below 2 MPa. mdpi.comnih.gov The loading of the reactant also plays a role, with its effect being influenced by the reactor size and contact area. mdpi.comnih.gov

Interestingly, a method for the ortho-carboxylation of phenols under atmospheric CO₂ pressure has been developed by using 2,4,6-trimethylphenol (B147578) as a recyclable additive. bohrium.comfuture4200.com This additive was found to significantly increase the initial reaction rate and the final yield. bohrium.comfuture4200.com The proposed mechanism suggests that the additive aids in CO₂ fixation, increasing the amount of CO₂ available for the carboxylation step. bohrium.com

The table below summarizes the effect of temperature and reaction time on the yield of salicylic acid from the carboxylation of sodium phenoxide.

| Temperature (K) | Reaction Time (h) | Salicylic Acid Yield (%) |

| 378 | 1 | 12.2 |

| 378 | 2 | 19.8 |

| 378 | 3 | 28.0 |

| 393 | 1 | 23.9 |

| 393 | 2 | 40.1 |

| 393 | 3 | 45.1 |

| Data sourced from a study on the carboxylation of sodium phenoxide. nih.gov |

Synthesis from 3-Nitrobenzoic Acid and Challenges in Isomer Purity

An alternative synthetic route to 5-aminosalicylic acid starts from 3-nitrobenzoic acid. This process involves the partial reduction of the nitro group to a hydroxylamine, which is then converted to 5-ASA in an acidic environment. google.com However, a significant challenge with this method is the formation of undesirable isomers, which complicates the purification process and limits its utility for producing pharmaceutical-grade compounds. google.com

Derivatization and Prodrug Synthesis Strategies

To improve the delivery of 5-aminosalicylic acid to the colon, where it exerts its therapeutic effect, various prodrug strategies have been developed. These strategies often involve linking 5-ASA to another molecule via a bond that is stable in the upper gastrointestinal tract but is cleaved by bacteria in the colon.

Design and Synthesis of Azo-Linked Prodrugs (e.g., with Sulfapyridine (B1682706), Olsalazine)

A prominent and clinically successful approach is the formation of azo-linked prodrugs. The azo bond (–N=N–) is reductively cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA. nih.govdrugbank.com

Sulfasalazine (B1682708) is a classic example of an azo-linked prodrug, where 5-aminosalicylic acid is linked to sulfapyridine. nih.govgoogle.com While effective, the sulfapyridine moiety is associated with a number of side effects. google.com

Olsalazine (B1677275) was developed as an alternative to sulfasalazine, aiming to deliver 5-ASA to the colon without the sulfapyridine carrier. drugbank.comgoogle.com Olsalazine consists of two molecules of 5-aminosalicylic acid joined by an azo bond. drugbank.comresearchgate.net This symmetrical dimer is also cleaved by colonic azoreductases to release two molecules of 5-ASA. drugbank.com The synthesis of olsalazine and its analogs has been explored through various methods, including greener, one-pot reactions under microwave irradiation. researchgate.nettandfonline.com

The design of novel azo prodrugs continues to be an active area of research. For instance, carrier-linked azo prodrugs of 4- and 5-aminosalicylic acids have been designed and synthesized, using the same drugs as carriers in different combinations. nih.gov These prodrugs are designed to be hydrophilic to minimize absorption in the upper gastrointestinal tract and to release the active drug upon incubation with rat cecal matter, demonstrating their potential for colon-targeted delivery. nih.gov Another approach involves linking 5-ASA to other molecules, such as an analog of a nonsteroidal anti-inflammatory drug, via an azo bond to create a mutual prodrug. dovepress.com

Synthesis of Amino Acid Conjugates (e.g., Glycine (B1666218), Taurine (B1682933), Cystine, Alanine)

The conjugation of 5-ASA with various amino acids represents a prominent strategy to create colon-specific prodrugs. nih.govhilarispublisher.comkoreascience.kr The underlying principle is that the resulting amide bond is resistant to enzymatic cleavage in the upper gastrointestinal tract but can be effectively cleaved by bacterial enzymes present in the colon, thereby releasing the active 5-ASA at the target site. nih.gov

Simple and efficient synthetic routes have been developed for preparing these conjugates. For instance, 5-aminosalicyl-glycine (5-ASA-Gly) has been synthesized in good yield, demonstrating the feasibility of this approach. nih.gov Similarly, 5-aminosalicyl-taurine (5-ASA-Tau) has been prepared with the expectation that the taurine moiety would limit absorption and potentially contribute to the anti-inflammatory effect upon hydrolysis. koreascience.kr The synthesis of a 5-ASA-alanine (5-ASA-ALA) conjugate has also been reported, involving an amidation reaction. nih.gov This method utilizes the reaction of the amino group of alanine (B10760859) methyl ester with the carboxyl group of 5-nitrosalicylic acid (5-NSA), followed by reduction of the nitro group and hydrolysis of the ester to yield the final product. nih.gov

Studies have explored conjugates with a range of amino acids, including aspartic acid, glutamic acid, and leucine, in addition to glycine and alanine. hilarispublisher.com The rationale behind using these hydrophilic small molecules is that they render the prodrug less absorbable in the upper gut, ensuring its delivery to the colon where microbial enzymes can liberate the parent drug. nih.gov

Table 1: Examples of 5-ASA Amino Acid Conjugates and their Synthetic Approach

| Conjugate | Amino Acid | Synthetic Strategy | Key Findings |

| 5-ASA-Glycine | Glycine | Simple synthetic route from 5-ASA. nih.gov | A significant portion is delivered to the large intestine and releases 5-ASA. nih.gov |

| 5-ASA-Taurine | Taurine | Simple synthetic route to form an amide linkage. koreascience.kr | Designed for colon-specific delivery and potential additive anti-inflammatory effects. koreascience.kr |

| 5-ASA-Alanine | Alanine | Amidation reaction between 5-NSA and alanine methyl ester, followed by reduction and hydrolysis. nih.gov | Demonstrates stability in the upper GI tract and gradual hydrolysis in the colon. nih.gov |

Formation of Ester, Amide, and Azo Bonds in Conjugates

The chemical linkage between 5-ASA and a carrier molecule is critical to the functionality of the prodrug. Amide bonds are a common and effective linkage for creating amino acid conjugates. These bonds are designed to be stable in the acidic environment of the stomach and the enzyme-rich small intestine, but susceptible to cleavage by bacterial azoreductases in the colon. nih.govnih.gov This targeted release mechanism is a key feature of many successful 5-ASA prodrugs. nih.gov

Beyond simple amide linkages with single amino acids, more complex conjugates have been synthesized. For instance, azo bonds have been utilized to link 5-ASA to other molecules. nih.govnih.govdovepress.com These azo-linked prodrugs also rely on the reductive environment of the colon for their cleavage and subsequent release of 5-ASA. nih.gov An example is the synthesis of 5-(4-{[2-(diethylamino)ethyl]carbamoyl}phenylazo)salicylic acid (5-ASA-azo-PA), where 5-ASA is coupled to procainamide (B1213733) via an azo bond. nih.gov

Ester bonds have also been employed in the design of 5-ASA prodrugs, particularly in the context of polymeric systems. These ester linkages can be hydrolyzed to release the active drug. nih.govresearchgate.net The choice of bond—be it amide, azo, or ester—is a crucial element in the rational design of these derivatives, dictating the release profile and ultimate therapeutic effectiveness of the compound. nih.govnih.gov

Polymeric Prodrug Systems (e.g., Acrylic-based Polymers)

Another advanced approach for the targeted delivery of 5-ASA involves its incorporation into polymeric prodrug systems. nih.govresearchgate.net Acrylic-based polymers have been extensively investigated for this purpose. nih.govresearchgate.net In this strategy, 5-ASA is chemically linked to a polymer backbone, often as a side substituent, through a biodegradable bond such as an ester or an amide. nih.gov

The synthesis of these polymeric prodrugs typically involves a two-step process. First, a polymerizable derivative of 5-ASA is prepared. For example, methacryloyloxyethyl 5-amino salicylate (B1505791) (MOES) and N-methacryloylaminoethyl 5-amino salicylamide (B354443) (MAES) have been synthesized using activated ester methodology. nih.gov These monomers, containing the 5-ASA moiety, are then copolymerized with other monomers like methacrylic acid or hydroxyethyl (B10761427) methacrylate (B99206) via free radical polymerization. nih.gov This results in a polymer chain with 5-ASA units attached as pendent groups. nih.gov

The release of 5-ASA from these polymeric systems is governed by the hydrolysis of the linking ester or amide bond. nih.govresearchgate.net The rate of hydrolysis, and thus the drug release profile, is influenced by several factors, including the pH of the surrounding environment, the degree of swelling of the polymer, and the nature of the comonomer used in the polymer backbone. nih.gov By carefully selecting these parameters, it is possible to design systems that minimize drug release in the upper gastrointestinal tract and maximize it in the colon. nih.govresearchgate.net

Synthesis of Other Amide and Imide Derivatives

The synthesis of various amide and imide derivatives extends the chemical diversity of 5-ASA prodrugs beyond simple amino acid conjugates and polymeric systems. The formation of an amide bond is a fundamental reaction in organic chemistry, and various methods can be employed for this purpose. researchgate.netajchem-a.comorganic-chemistry.org Traditional methods often involve the reaction of a carboxylic acid with an amine, sometimes requiring an activating agent. ajchem-a.commdpi.com

More recent and efficient methods for amide synthesis are continuously being developed. For instance, N-aryl amides can be synthesized from nitroarenes and acyl chlorides in the presence of an iron catalyst. rsc.orgsemanticscholar.orgresearchgate.net Another innovative approach, termed Umpolung Amide Synthesis (UmAS), allows for the direct synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, which is particularly useful for creating chiral amides without racemization. nih.govnih.gov

These synthetic strategies can be applied to 5-ASA to create a wide range of derivatives with potentially improved properties. For example, new isatin (B1672199)–mesalamine conjugates have been synthesized by linking isatin derivatives with mesalamine using a bifunctional linker. researchgate.net The versatility of amide bond formation allows for the creation of a vast library of 5-ASA derivatives, each with unique physicochemical and pharmacokinetic properties that can be tailored for specific therapeutic applications. researchgate.netajchem-a.com

Rational Design of New Chemical Entities for Enhanced Performance

The development of new and improved 5-ASA derivatives is increasingly guided by the principles of rational drug design. nih.govnih.govresearchgate.net This approach involves a deep understanding of the physiological barriers to drug delivery and the chemical properties required to overcome them. The primary goal is to design molecules that are stable in the upper gastrointestinal tract, are not absorbed systemically before reaching the colon, and are efficiently cleaved by colonic bacteria to release the active 5-ASA. nih.govnih.gov

Key considerations in the rational design process include the choice of the promoiety to be attached to 5-ASA and the type of chemical bond used to link them. For instance, the use of hydrophilic molecules as carriers, such as amino acids, is a deliberate strategy to reduce absorption in the small intestine. nih.gov The selection of an amide or azo bond is based on their known stability in the upper gut and their susceptibility to bacterial enzymes in the colon. nih.govnih.gov

The process of rational design also extends to the physical form of the drug delivery system. For example, the development of polymeric prodrugs and nanoparticle-based systems represents a sophisticated approach to control the release and targeting of 5-ASA. nih.goviasp-pain.orgnih.gov By systematically modifying the chemical structure of 5-ASA and the formulation of the delivery system, researchers can fine-tune the pharmacokinetic profile of the drug to achieve optimal therapeutic outcomes. nih.govnih.govresearchgate.net

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Compound Elucidation

Spectroscopic methods are instrumental in determining the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

For the parent compound, 5-aminosalicylic acid (5-ASA), ¹H NMR spectra in a deuterated solvent such as DMSO-d₆ typically show distinct signals for the aromatic protons. The proton attached to the carbon adjacent to the carboxyl group (C1) appears as a singlet at approximately 7.75 ppm. The protons on the aromatic ring at positions 3 and 4 show signals around 7.0 ppm and 7.4 ppm, respectively. Due to the rapid exchange of acidic protons with the deuterated solvent, the signals for the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) protons are often not observed or appear as broad signals. researchgate.net

In a saline solution of NaCl/D₂O, which provides an environment analogous to the sodium salt, the ¹H NMR spectrum of mesalamine (5-ASA) reveals three main bands at 7.75, 7.4, and 7.0 ppm, corresponding to the protons at C1, C3, and C4 of the aromatic ring, respectively. researchgate.net

The ¹³C NMR spectrum of 5-ASA provides complementary information, showing distinct signals for each of the seven carbon atoms in the molecule. The carboxyl carbon (C7) is typically observed downfield, while the aromatic carbons show signals in the characteristic region of 110-160 ppm.

Table 1: ¹H NMR Spectral Data for 5-Aminosalicylic Acid

| Proton Assignment | Chemical Shift (ppm) in NaCl/D₂O |

| H-1 | 7.75 |

| H-3 | 7.0 |

| H-4 | 7.4 |

Data sourced from ResearchGate. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-aminosalicylic acid has been well-documented. nih.gov

Key characteristic absorption bands in the FTIR spectrum of 5-ASA include a broad band in the region of 2500-3500 cm⁻¹, which is indicative of the O-H stretching vibrations of the carboxylic acid and phenolic hydroxyl groups. The N-H stretching vibrations of the primary amine group typically appear as two distinct peaks in the range of 3300-3500 cm⁻¹. The C=O stretching of the carboxylic acid group is observed around 1650-1700 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. For the sodium salt, the strong, broad O-H stretching band of the carboxylic acid is replaced by the characteristic absorptions of the carboxylate anion (COO⁻), typically seen as a strong asymmetric stretching band around 1550-1610 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹.

Table 2: Key IR Absorption Bands for 5-Aminosalicylic Acid

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid & Phenol) | 2500-3500 (broad) |

| N-H Stretch (Amine) | 3300-3500 |

| C=O Stretch (Carboxylic Acid) | 1650-1700 |

| C=C Stretch (Aromatic) | 1450-1600 |

Data is generalized from typical IR spectra of aminosalicylic acids.

Ultraviolet-Visible (UV/Vis) Spectrophotometry

Ultraviolet-Visible (UV/Vis) spectrophotometry measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV/Vis spectrum of 5-aminosalicylic acid is influenced by the pH of the solution. In a study involving the diazotization of 5-ASA, the resulting azo dye exhibited an absorption maximum at 470 nm. researchgate.net Another study reports a UV absorption maximum at 3580 cm⁻¹ (which corresponds to approximately 279 nm) from the Sadtler Research Laboratories spectral collection. nih.gov The quantitative determination of 5-ASA released from formulations has been measured by UV-Vis spectrophotometry at wavelengths of 301 nm at pH 1.0, and 330 nm at both pH 6.0 and 6.8. This pH-dependent shift in absorption maxima is characteristic of compounds with acidic and basic functional groups.

Mass Spectrometry (MS, ESI-MS, QTOF-MS, Tandem MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The molecular weight of Sodium 5-amino-2-hydroxybenzoate is 175.12 g/mol . nih.gov For its parent compound, 5-aminosalicylic acid, the molecular weight is 153.14 g/mol . nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules. The mass spectrum of 5-aminosalicylic acid has been reported in various databases. ufz.demassbank.eu High-resolution mass spectrometry techniques like Quadrupole Time-of-Flight (QTOF) MS provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments. Tandem mass spectrometry (MS/MS) experiments can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Variable Temperature X-ray Powder Diffraction (VT-XRPD) for Thermal Stability Assessment

Variable Temperature X-ray Powder Diffraction (VT-XRPD) is a critical technique for assessing the thermal stability and phase transitions of crystalline materials. americanpharmaceuticalreview.comnih.gov By monitoring the diffraction pattern as a function of temperature, researchers can directly identify changes in the crystal structure, such as those arising from desolvation, decomposition, or polymorphic transformations. americanpharmaceuticalreview.comresearchgate.net

In the case of this compound, also known as the sodium salt of 5-aminosalicylic acid (5-ASA), XRPD studies have been instrumental in determining its thermal decomposition pathway. akjournals.com Analysis of the powder pattern of the initial material and its residue after heating to 650°C provides clear evidence of its thermal behavior. The diffraction pattern of the heated residue closely resembles that of pure sodium carbonate, indicating that the salt decomposes to form sodium carbonate at elevated temperatures. akjournals.com This transformation signifies the ultimate thermal instability of the compound under high-temperature stress.

Furthermore, studies have shown that the sodium salt of 5-ASA exhibits notable stability compared to other isomers, with no evolution of carbon dioxide observed below 600°C. akjournals.com This suggests a high degree of thermal stability for the anhydrous form of the compound before its eventual decomposition. VT-XRPD is uniquely suited to probe such processes, allowing for the direct identification of the crystalline phases present at each stage of heating. units.it

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the physicochemical properties of a substance in response to controlled temperature changes. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on heat flow and mass changes, while Hot-Stage Microscopy (HSM) offers visual confirmation of thermal events.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

The thermal behavior of this compound has been investigated using DSC and TGA to understand its stability and hydration states. akjournals.com

Thermogravimetric Analysis (TGA) reveals the changes in mass of the compound with increasing temperature. For the sodium salt of 5-aminosalicylic acid, TGA curves show a two-stage mass loss process occurring between 80°C and 140°C, with a total mass loss of 12%. akjournals.com This initial weight loss is attributed to the removal of water of hydration. Based on this mass loss, the hydrate (B1144303) form of the compound has been estimated to contain approximately 1.4 moles of water per mole of the sodium salt. akjournals.com A key finding from coupled TGA-FTIR analysis is the high thermal stability of the molecule itself; unlike its other isomers, the sodium salt of 5-ASA does not show any evolution of carbon dioxide below 600°C, indicating it does not readily decarboxylate upon heating. akjournals.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature, identifying endothermic and exothermic transitions. The DSC curve for the sodium salt of 5-ASA displays a broad endotherm between 110°C and 150°C. akjournals.com This event corresponds to the dehydration process identified by TGA, where energy is absorbed to remove the water molecules from the crystal lattice.

The data from these analyses are summarized in the table below:

| Analysis Technique | Temperature Range | Observation | Interpretation | Citation |

| TGA | 80°C - 140°C | 12% total mass loss in two stages | Dehydration (loss of ~1.4 moles of water) | akjournals.com |

| TGA-FTIR | < 600°C | No evolution of carbon dioxide | High thermal stability against decarboxylation | akjournals.com |

| DSC | 110°C - 150°C | Broad endotherm | Energy absorption for dehydration process | akjournals.com |

Hot-Stage Microscopy (HSM) for Phase Transitions

Hot-Stage Microscopy (HSM) is a thermo-optical technique that allows for the visual investigation of a sample as it is heated or cooled. By coupling a microscope with a temperature-controlled stage, HSM can directly observe physical changes such as melting, crystallization, desolvation, and decomposition. This provides a visual correlation for thermal events detected by DSC and TGA.

While specific HSM studies on this compound were not detailed in the reviewed literature, the technique would be highly valuable for visualizing the dehydration process observed by TGA and DSC between 80°C and 150°C. akjournals.com An HSM analysis would likely show changes in the appearance of the crystals, such as a loss of birefringence or alterations in surface morphology, as the water of hydration is released. It could also visually confirm the onset of decomposition at much higher temperatures, complementing the XRPD data that identifies the final residue as sodium carbonate. akjournals.com

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular docking simulations have been instrumental in elucidating the interactions between 5-aminosalicylic acid derivatives and key biological targets, such as the cyclooxygenase (COX) enzymes. These studies help to rationalize the therapeutic effects of these compounds.

Ligand-Protein Interactions (e.g., with Cyclooxygenase Enzymes COX I and COX II)

Theoretical calculations and docking studies have shown that 5-aminosalicylic acid derivatives exhibit notable affinity for both COX-1 and COX-2 enzymes. nih.gov The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation. ijrpr.comisfcppharmaspire.com

Docking studies reveal that these compounds can effectively bind within the active sites of both COX isoforms. nih.govresearchgate.net The interactions are multifaceted, involving a combination of forces that stabilize the ligand-protein complex. For instance, derivatives of 5-ASA have been shown to establish significant interactions with key residues within the COX active site. nih.gov While 5-ASA itself is considered a weak inhibitor of COX, these computational analyses support the idea that its anti-inflammatory effects could be partly mediated through the inhibition of these enzymes. nih.govannalsgastro.gr

Analysis of Binding Modes and Intermolecular Forces (e.g., pi-pi, van der Waals interactions, hydrogen bonds)

The binding of 5-aminosalicylic acid derivatives within the COX active site is characterized by a network of intermolecular forces. Docking calculations have identified the presence of pi-pi stacking interactions, van der Waals forces, and hydrogen bonds between the ligands and the amino acid residues of the enzymes. nih.gov

Table 1: Key Intermolecular Interactions of 5-ASA Derivatives with COX Enzymes

| Interaction Type | Description |

| Hydrogen Bonds | Formed between the hydroxyl and carboxyl groups of the ligand and polar amino acid residues in the COX active site, such as Arginine and Tyrosine. nih.govacs.org |

| Pi-Pi Stacking | Occurs between the aromatic ring of the 5-ASA scaffold and aromatic residues like Tyrosine and Tryptophan within the enzyme's binding pocket. nih.gov |

| Van der Waals Forces | General non-specific interactions that contribute to the overall stability of the ligand-protein complex. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic and physicochemical properties of molecules like 5-aminosalicylic acid.

Prediction of Physicochemical Parameters (e.g., Log P)

Theoretical calculations have been employed to predict important physicochemical parameters for 5-aminosalicylic acid derivatives, including the logarithm of the partition coefficient (Log P). nih.gov Log P is a measure of a compound's lipophilicity and is a critical determinant of its pharmacokinetic properties, such as absorption and distribution. mdpi.com Studies on 5-ASA derivatives have shown a correlation between their calculated Log P values and their affinity for COX enzymes, with more lipophilic compounds (higher Log P) exhibiting greater affinity. nih.gov

Table 2: Predicted Physicochemical Properties of 5-Aminosalicylic Acid

| Parameter | Predicted Value | Significance |

| Log P | 1.3 | Indicates the lipophilicity of the molecule, influencing its absorption and distribution. nih.gov |

| Molecular Weight | 153.14 g/mol | A fundamental physical property of the molecule. nih.gov |

| Topological Polar Surface Area | 83.6 Ų | Relates to the molecule's ability to permeate biological membranes. nih.gov |

Supramolecular Assembly Prediction and Simulation

The study of how molecules of 5-aminosalicylic acid interact with each other and with other molecules to form larger, organized structures is the focus of supramolecular chemistry and crystal engineering.

Identification of Robust Ring Motifs and Supramolecular Synthons

Research into the crystal engineering of 5-aminosalicylic acid has led to the identification of robust and predictable patterns of intermolecular interactions, known as supramolecular synthons. rsc.org These synthons are key to understanding and controlling the formation of multicomponent solids, such as salts and cocrystals. rsc.orgacs.org

Table 3: Common Supramolecular Synthons in 5-Aminosalicylic Acid Structures

| Synthon | Description |

| Carboxylic Acid Dimer | A common motif where two carboxylic acid groups form a cyclic hydrogen-bonded pair. |

| Acid-Pyridine Synthon | Observed in cocrystals of 5-ASA with pyridine-based compounds, indicating a reliable interaction pattern. acs.org |

| R44(12) Ring Motif | A key structural unit found in multicomponent solids of 5-ASA with acids, demonstrating a robust hydrogen-bonding network. rsc.org |

Degradation Pathways and Stability Research of Sodium 5 Amino 2 Hydroxybenzoate

Oxidative Degradation Mechanisms

Oxidative degradation is the principal route of breakdown for Sodium 5-amino-2-hydroxybenzoate. The molecule's structure, particularly the presence of both an amino and a hydroxyl group on the benzene (B151609) ring, makes it susceptible to oxidation. nih.gov

The structural arrangement of the amino and hydroxyl groups in 5-ASA is analogous to that of p-aminophenol (4-aminophenol). nih.govmdpi.com This 4-aminophenol (B1666318) moiety is a key structural feature that plays a significant role in the autooxidation of the molecule. mdpi.comnih.gov The presence of an amino proton and the para-substitution pattern are essential for the oxidative processes. mdpi.com This structural characteristic is believed to be central to the compound's reactivity, particularly in processes involving proton-coupled electron transfer (PCET). mdpi.comnih.gov

Under oxidative conditions, 5-ASA can undergo self-coupling reactions to form polymeric species. nih.govnih.gov This process is initiated by the oxidation of the phenol (B47542) group, leading to the formation of reactive intermediates. These intermediates can then react with other 5-ASA molecules, leading to the formation of larger, polymeric structures. nih.govnih.gov The selection of substrate concentration and the amount of catalyst can be crucial in controlling the formation of these soluble high-molecular-weight polymers. nih.gov This oxidative polymerization can be a significant degradation pathway, affecting the purity and stability of the compound. researchgate.net

Electrochemical techniques such as cyclic voltammetry (CV) and flow electrolysis have been instrumental in elucidating the oxidative degradation mechanism of 5-ASA. nih.govnih.gov These studies reveal that 5-ASA undergoes a two-electron, two-proton oxidation process. nih.govacs.org Cyclic voltammetry experiments show that at slow scan rates, an irreversible oxidation peak is observed. However, as the scan rate increases, the process becomes quasi-reversible, indicating the formation of an unstable intermediate. nih.gov The oxidation potential of 5-ASA has been observed at approximately +0.2 V (vs. SCE) using a glassy carbon electrode. nih.govacs.org

Below is an interactive table summarizing the electrochemical techniques used in the study of 5-ASA oxidation:

| Electrochemical Technique | Key Findings | References |

| Cyclic Voltammetry (CV) | Shows a two-electron, two-proton oxidation. The process is irreversible at slow scan rates and quasi-reversible at faster rates. | nih.gov, nih.gov, mdpi.com |

| Flow Electrolysis | Confirms the oxidative degradation pathway and helps in identifying oxidation products. | nih.gov |

| Differential Pulse Voltammetry (DPV) | Used for the sensitive detection of 5-ASA and its oxidation products. | nih.gov |

| Square-Wave Voltammetry (SWV) | Another sensitive technique for studying the electrochemical behavior of 5-ASA. | nih.gov |

A key intermediate identified in the oxidative degradation of 5-ASA is 5-ASA-quinoneimine (5-ASA-QI). nih.govnih.gov The formation of this quinoneimine intermediate is consistent with the two-electron, two-proton oxidation mechanism observed in electrochemical studies. nih.govacs.org This highly reactive intermediate is prone to further reactions. At slower scan rates in cyclic voltammetry, the 5-ASA-quinoneimine can decompose. nih.gov One proposed subsequent reaction is a 1,4 Michael addition of another 5-ASA molecule to the quinoneimine, leading to the formation of a reduced dimer, which can then undergo further reactions. acs.org

Non-Oxidative Degradation Pathways

While oxidation is the primary degradation route, non-oxidative pathways have also been investigated.

Decarboxylation, the removal of the carboxyl group, has been considered as a potential degradation pathway for 5-ASA, by analogy to the degradation of 4-aminosalicylic acid. nih.gov However, studies have shown that decarboxylation is not a significant degradation pathway for 5-ASA under various solution conditions. nih.gov The stability of the carboxyl group in 5-ASA is notably higher compared to its susceptibility to oxidation. nih.gov While decarboxylation is a known reaction for some carboxylic acids, particularly β-ketoacids, it is considered a minor route for the degradation of 5-aminosalicylic acid. qsaranalytics.com.mx

Stability in Solution and Environmental Factors

The inherent stability of this compound in solution is influenced by several environmental factors, including pH, temperature, and exposure to light. Understanding these influences is crucial for formulation development and ensuring the drug's potency upon administration.

Influence of pH, Temperature, and Light Exposure on Solution Stability

The stability of this compound is significantly dependent on the pH of the solution. Formulations are often designed with protective enteric coatings to prevent the premature release of the active drug in the acidic environment of the upper gastrointestinal tract. nih.gov Studies have shown that very little to no drug is released in acidic conditions (pH 1.0 and 6.4). nih.gov However, at a more basic pH of 7.2, which is characteristic of the colon, complete release of the drug is observed. nih.gov The solubility of mesalamine also increases with pH, being approximately 1.2 mg/mL at pH 6.0 and rising to 5.5 mg/mL at pH 7.2. core.ac.uk Research indicates that mesalamine undergoes degradation in both acidic and basic conditions, with degradation rates of 2.1% in acid and 1.86% in base having been reported. globalresearchonline.net

Temperature also plays a role in the stability of this compound solutions. One study found that in an extemporaneously prepared suspension, 5-aminosalicylic acid was stable for 90 days at both room temperature and under refrigeration, with no significant difference in concentration between the two storage conditions. nih.gov However, other research has shown that mesalamine solutions can degrade at higher temperatures, with one study reporting assay reductions of 15.4% for the standard solution when exposed to higher temperatures for 18 hours. nih.gov

Exposure to light, particularly UV light, can lead to the degradation of this compound. After four hours of exposure to light, a 2.9% drop in the mesalamine assay was observed. nih.gov When solid samples were exposed to indirect daylight for seven days, degradation ranged from 4.2% to 6.4%. nih.gov Interestingly, no degradation was observed when the drug was exposed to short UV (256nm) or long UV (366nm) light for 48 hours in a methanol (B129727) solution. globalresearchonline.net To mitigate photolytic degradation, it is recommended that formulations containing mesalamine be protected from light. nih.gov

Oxidation is another degradation pathway for mesalamine. While no immediate oxidation was observed in the presence of dissolved oxygen within the first 24 hours, a slow oxidation process was noted over a period of 2 to 6 weeks in enzyme-free solutions at room temperature. nih.gov The presence of oxidizing agents can accelerate this degradation, with a reported degradation of 1.60%. globalresearchonline.net

Table 1: Influence of Environmental Factors on this compound Stability

| Factor | Condition | Observation | Citation |

|---|---|---|---|

| pH | Acidic (pH 1.0 and 6.4) | <1% drug release. | nih.gov |

| Basic (pH 7.2) | Complete drug release. | nih.gov | |

| Acidic and Basic | Degradation of 2.1% and 1.86% respectively. | globalresearchonline.net | |

| Temperature | Room Temperature & Refrigeration (90 days) | Stable, with >90% of initial concentration retained. | nih.gov |

| Higher Temperatures (18 hours) | 15.4% reduction in assay. | nih.gov | |

| Light | Indirect Daylight (4 hours, solution) | 2.9% drop in assay. | nih.gov |

| Indirect Daylight (7 days, solid) | 4.2% to 6.4% degradation. | nih.gov | |

| UV Light (48 hours, methanol solution) | No degradation observed. | globalresearchonline.net | |

| Oxidation | Enzyme-free solution (2-6 weeks) | Slow oxidation process. | nih.gov |

| Presence of oxidizing agents | 1.60% degradation. | globalresearchonline.net |

Stability of Prodrugs in Simulated Biological Environments (e.g., HCl buffer, phosphate (B84403) buffer, fecal matter)

To enhance the delivery of this compound to the colon and minimize systemic absorption, various prodrugs have been developed. The stability of these prodrugs in simulated biological environments is a key determinant of their effectiveness.

In simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which mimic the conditions of the upper gastrointestinal tract, some prodrugs have demonstrated excellent stability. nih.gov For instance, one study showed that a mutual azo prodrug of 5-aminosalicylic acid with histidine had negligible release in HCl buffer (pH 1.2). ijpsonline.com Another study on a different prodrug, 5-ASA-ALA, also indicated remarkable stability in the upper gastrointestinal tract environment, with no detectable 5-ASA in the stomach and small intestine contents. nih.gov Similarly, polymeric prodrug micelles have been shown to remain intact in SGF and SIF, with no 5-ASA detected over 3 hours. nih.gov

In contrast, the release of the active drug is designed to occur in the colon. In phosphate buffer at pH 7.4, which simulates the pH of the lower intestine, only a 14% release of 5-ASA was observed from the histidine azo prodrug over 6 hours. ijpsonline.com However, in the presence of rat fecal matter, which contains azoreductases from colonic microflora, the release of 5-aminosalicylic acid from the same prodrug was almost complete (85.6%) with a half-life of 163 minutes. ijpsonline.com Another study demonstrated that while a prodrug was stable in the upper GI tract, 5-ASA was gradually released when incubated with colon contents. nih.gov Polymeric prodrugs have also shown controlled release of 5-ASA over 24 hours in simulated colonic fluids. nih.gov The rate of hydrolysis and subsequent drug release from some polymeric prodrugs is affected by the pH of the solution, with a much higher release rate at pH 8 compared to lower pH values of 5-7. researchgate.net

Table 2: Stability of this compound Prodrugs in Simulated Biological Environments

| Prodrug Type | Simulated Environment | Observation | Citation |

|---|---|---|---|

| Azo Prodrug (with Histidine) | HCl Buffer (pH 1.2) | Negligible release of 5-ASA. | ijpsonline.com |

| Phosphate Buffer (pH 7.4) | 14% release of 5-ASA over 6 hours. | ijpsonline.com | |

| Rat Fecal Matter | 85.6% cumulative release of 5-ASA over 6 hours. | ijpsonline.com | |

| Amide Prodrug (5-ASA-ALA) | Stomach and Small Intestine Contents | No detectable 5-ASA, indicating remarkable stability. | nih.gov |

| Colon Contents | Gradual release of 5-ASA. | nih.gov | |

| Polymeric Prodrug Micelles | Simulated Gastric Fluid (SGF) | Remained intact, no 5-ASA detected over 3 hours. | nih.gov |

| Simulated Intestinal Fluid (SIF) | Remained intact, no 5-ASA detected over 3 hours. | nih.gov | |

| Simulated Colonic Fluids | Controlled 5-ASA release over 24 hours. | nih.gov | |

| Polymeric Prodrugs | Phosphate Buffer (pH 5-7) | Lower release rate. | researchgate.net |

| Phosphate Buffer (pH 8) | Much higher release rate. | researchgate.net |

Advanced Drug Delivery Systems Research for 5 Aminosalicylic Acid

Prodrug Design Principles and Mechanisms of Release

A key strategy for colon-specific delivery involves the design of prodrugs, which are inactive derivatives of 5-ASA that are metabolized to the active drug under the specific physiological conditions of the colon. sci-hub.senih.gov This approach aims to prevent premature drug release and absorption in the stomach and small intestine. researchgate.netnih.gov

One successful approach to colon-targeted delivery utilizes the pH gradient along the gastrointestinal tract. nih.gov Formulations are often coated with pH-sensitive polymers that remain intact in the acidic environment of the stomach but dissolve in the more alkaline conditions of the terminal ileum and colon, releasing the drug. researchgate.netnih.govmdpi.com For instance, certain Eudragit® polymers are designed to dissolve at a pH of 7.0 or higher, which is characteristic of the colonic environment. dovepress.com

In addition to pH-dependent strategies, enzymatic hydrolysis represents another critical mechanism for targeted drug release. nih.gov The colon is rich in enzymes produced by the gut microbiota. nih.gov Prodrugs can be designed with linkages, such as ester or amide bonds, that are stable in the upper GI tract but are cleaved by these colonic enzymes to release 5-ASA. nih.govnih.gov For example, studies have shown that amide prodrugs of 5-ASA can be hydrolyzed by the colonic microflora. nih.gov The rate of this hydrolysis can be concentration-dependent, following first-order kinetics at lower concentrations and zero-order kinetics at saturation. nih.gov

Some systems are designed to be responsive to both pH and enzymes, offering a dual-trigger mechanism for enhanced specificity. dovepress.com These systems typically involve a pH-sensitive coating that dissolves in the colon, exposing the drug or drug-carrier matrix to enzymatic degradation by the local microflora. dovepress.com

Table 1: Comparison of Commercially Available 5-ASA Formulations and their Release Mechanisms

| Formulation | Release Mechanism | Key Findings from In Vitro Studies |

| APRISO® | pH-dependent | 36% release at pH 6.0; 100% release after 3 hours at pH 6.8. nih.gov |

| ASACOL® MR/HD | pH-dependent | No release at pH 6.0; complete release after 2-4 hours at pH 6.8. nih.gov |

| MEZAVANT XL® | pH-dependent | No release at pH 6.0; complete release over 6-7 hours at pH 6.8. nih.gov |

| PENTASA® | Time-dependent | 48% release at pH 1.0; 92% cumulative release after 6-8 hours at pH 6.8. sci-hub.senih.gov |

| SALOFALK® | pH-dependent | 11% release at pH 6.0; 100% release after 1 hour at pH 6.8. nih.gov |

The anaerobic environment of the colon harbors a high concentration of bacteria that produce azoreductase enzymes. nih.gov This enzymatic activity is a cornerstone of a major class of 5-ASA prodrugs, where 5-ASA is linked to a carrier molecule via an azo bond (-N=N-). sci-hub.senih.gov This bond is stable in the upper GI tract but is cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA. sci-hub.senih.gov

Clinically established prodrugs like sulfasalazine (B1682708), olsalazine (B1677275), and balsalazide (B1667723) are based on this principle. sci-hub.seresearchgate.net In these molecules, 5-ASA is linked to sulfapyridine (B1682706), another 5-ASA molecule, or 4-aminobenzoyl-β-alanine, respectively. sci-hub.se The rate of azo bond cleavage can be influenced by the chemical structure of the prodrug. nih.gov For instance, in vitro studies using fecal slurries have shown that sulfasalazine is degraded more rapidly than balsalazide and olsalazine. nih.gov

Recent research has explored the development of novel azo-based prodrug systems for other therapeutic agents, leveraging 5-ASA as a colon-targeting moiety. nih.govacs.org These systems often involve a 5-ASA-PABA (4-aminobenzoic acid) backbone linked to the primary drug, demonstrating the versatility of this colon-specific delivery platform. nih.govacs.org The introduction of an azobenzene (B91143) group can also impart unique properties, such as fluorescence "off-on" capabilities, allowing for real-time tracking of drug delivery and release. acs.org

Supramolecular Systems for Controlled Release

Supramolecular chemistry offers innovative approaches to drug delivery, focusing on the self-assembly of molecules into well-defined structures capable of encapsulating and releasing therapeutic agents.

Self-assembling peptide hydrogels are emerging as promising platforms for drug delivery. lifetein.com These materials are formed through the spontaneous organization of short peptides into a three-dimensional fibrous network that can entrap a large amount of water. youtube.com The resulting hydrogel can serve as a scaffold for encapsulating drugs like 5-ASA. lifetein.comyoutube.com

The release of the drug from these hydrogels can be triggered by changes in the local environment, such as pH or temperature, leading to a gel-to-sol transition. youtube.com For example, a non-covalent polymer hydrogel composed of chitosan (B1678972) and sodium alginate has been developed for the colon-targeted delivery of 5-ASA. nih.gov This pH-sensitive hydrogel is designed to remain stable in the upper GI tract and release the drug specifically in the colon, where it can be retained for an extended period. nih.gov

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov Their high porosity, large surface area, and tunable pore size make them attractive candidates for drug delivery applications. nih.gov

MOF-5, a well-studied example, consists of zinc clusters and terephthalic acid, forming a three-dimensional framework. nih.gov Research has demonstrated the potential of MOFs to encapsulate therapeutic agents and provide sustained release. nih.gov The release kinetics from MOFs can be influenced by factors such as pH and the nature of the interaction between the drug and the framework. nih.gov While the application of MOFs for 5-ASA delivery is still an area of active research, their properties suggest they could be a viable platform for achieving controlled and targeted release in the colon.

Polymeric and Nanoparticulate Delivery Systems

Polymeric and nanoparticulate systems represent a versatile and widely investigated approach for the oral, colon-specific delivery of 5-ASA. nih.gov These systems can be engineered to protect the drug from the harsh environment of the upper GI tract and to release it in response to specific triggers in the colon. nih.govnih.gov

Micro- and nanoparticle systems are particularly promising as they can improve the pharmacodynamics of 5-ASA and facilitate more efficient and localized therapy. nih.gov These particles can be formulated from a variety of polymers, including biodegradable polysaccharides that are broken down by the colonic microbiota. nih.gov

One approach involves the use of pH-sensitive polymers, such as Eudragit® S100, which are often used to coat microparticles. dovepress.com In a dual-mechanism system, chitosan microparticles containing 5-ASA can be coated with Eudragit S100. dovepress.com The outer layer remains intact until it reaches the higher pH of the colon, at which point it dissolves, exposing the chitosan microparticles to the colonic microflora for enzymatic degradation and subsequent drug release. dovepress.com

Researchers have also synthesized biodegradable polyurethanes containing azoaromatic groups in the main chain as polymeric prodrugs of 5-ASA. nih.gov The release of 5-ASA from these polymers is dependent on both the pH of the medium and the polymer structure, with increased release observed in the alkaline environment of the colon. nih.gov

Furthermore, chitosan has been conjugated with 5-ASA via an azobenzyl linker to create a prodrug system. nih.gov In vivo studies have shown that these conjugates can effectively deliver 5-ASA to the colon. nih.gov Nanoparticle-based systems, including those made from synthetic polymers, offer the advantage of being able to overcome physiological barriers and deliver drugs directly to inflamed tissues. nih.gov

Encapsulation Strategies to Prevent Upper Gastrointestinal Tract Degradation

5-Aminosalicylic acid (5-ASA), the active compound in Sodium 5-amino-2-hydroxybenzoate, is rapidly and extensively absorbed from the upper gastrointestinal (GI) tract, including the stomach and small intestine. tandfonline.comnih.govwjgnet.com This premature absorption reduces the drug's bioavailability at its intended site of action—the colon—necessitating the development of advanced drug delivery systems to protect the compound until it reaches the large intestine. wjgnet.comnih.gov Encapsulation strategies are paramount in preventing this upper GI tract degradation and absorption, ensuring targeted delivery for localized therapeutic effects. researchgate.net These strategies primarily involve creating protective carriers that are resistant to the acidic environment of the stomach and the enzymatic conditions of the small intestine, but which release their payload in response to the unique physiological conditions of the colon.

Research has focused on several key encapsulation approaches, including pH-sensitive polymers, microbially-triggered systems, and the prodrug approach, often utilizing microparticles, hydrogels, and specialized coatings. researchgate.net

pH-Sensitive Systems

A major strategy involves using polymers that are insoluble at the low pH of the stomach but dissolve at the higher, near-neutral pH of the lower intestine and colon. nih.gov This pH-dependent release mechanism is a cornerstone of many oral 5-ASA formulations.

Polymeric Hydrogels: Novel pH-sensitive hydrogels have been synthesized for the colon-specific delivery of 5-ASA. tandfonline.comtandfonline.com These three-dimensional polymer networks can encapsulate the drug and are designed to swell and release their contents in response to pH changes. nih.gov For instance, hydrogels made from materials like chitosan, β-Cyclodextrin, and acrylic acid exhibit low swelling and minimal drug release in acidic conditions (pH 1.2) because the functional groups are protonated. nih.gov In the basic environment of the colon (pH 7.4), these groups deprotonate, leading to increased swelling and subsequent drug release. nih.govnih.gov One study on a novel P(CE-MAA-MEG) hydrogel loaded with 5-ASA demonstrated a dramatic difference in release rates based on pH. tandfonline.com

Enteric Coatings: Coatings made from polymers like Eudragit-L are designed to be stable in the stomach but dissolve at a specific pH found further down the GI tract, allowing for targeted drug release. nih.gov This method ensures that the majority of the active drug bypasses the upper GI tract. wjgnet.com

Interactive Data Table: pH-Dependent Release of 5-ASA from Various Formulations

| Formulation | pH Condition | Time | Cumulative Drug Release (%) | Source |

| P(CE-MAA-MEG) Hydrogel | pH 1.2 (Simulated Gastric Fluid) | 24 hours | ~17.8% | tandfonline.com |

| P(CE-MAA-MEG) Hydrogel | pH 7.4 (Simulated Intestinal Fluid) | 24 hours | ~31.5% | tandfonline.com |

| P(CE-MAA-MEG) Hydrogel | pH 1.2 (Simulated Gastric Fluid) | 15 days | 43.0% | tandfonline.com |

| P(CE-MAA-MEG) Hydrogel | pH 7.4 (Simulated Intestinal Fluid) | 15 days | 71.9% | tandfonline.com |

| Coated Chitosan Microspheres | pH 1.2 (Simulated Gastric Fluid) | 2 hours | ~0% | tandfonline.com |

| Coated Chitosan Microspheres | pH 7.4 (Simulated Intestinal Fluid) | 3 hours | Max 20% | tandfonline.com |

| Coated Chitosan Microspheres | pH 6.8 (Simulated Colonic Fluid) | 8 hours | ~60% | tandfonline.com |

| Coated Chitosan Microspheres | pH 6.8 + Rat Cecal Contents | - | ~80% | tandfonline.com |

| pH–Enzyme Double-Dependent Microparticles | pH 1.2 & pH 7.4 | 5 hours | Small amount | nih.gov |

| pH–Enzyme Double-Dependent Microparticles | Subsequent Incubation | 20 hours | 71% | nih.gov |

Microbially-Triggered Systems

To achieve greater site-specificity, some delivery systems are designed to be degraded by the unique enzymes produced by the colonic microflora.

Polysaccharide-Based Carriers: Natural polysaccharides like chitosan, pectin (B1162225), and dextran (B179266) are ideal for this purpose as they pass through the stomach and small intestine largely undigested but are broken down by bacterial enzymes (e.g., azoreductases, glycosidases) in the colon. tandfonline.comnih.govscitechnol.com For example, chitosan microspheres have been developed that protect 5-ASA in the upper GI tract, with significant drug release occurring only in the presence of rat cecal contents, which simulate the microbial environment of the colon. tandfonline.com Similarly, high methoxyl (HM) pectin derived from apples has been identified as an ideal polymer for microbial enzyme-dependent coatings in colon-targeted delivery. acs.org

Azo-Polymeric Prodrugs: This approach links the drug to a polymer backbone via an azo bond. These bonds are stable in the upper GI tract but are cleaved by azoreductase enzymes in the colon, releasing the active drug. tandfonline.comnih.gov Recent research has focused on amphiphilic polymer-based micelles that incorporate azo-linked 5-ASA prodrugs, showing excellent stability in simulated gastric fluids while enabling controlled release in colonic fluids. nih.gov

Prodrug Approach

The prodrug strategy involves the chemical modification of 5-ASA itself, covalently linking it to another molecule to form an inactive compound. nih.govwjgnet.com This prodrug is designed to travel through the upper GI tract without being absorbed. Once in the colon, bacterial enzymes cleave the bond, liberating the active 5-ASA. nih.govscitechnol.com Examples include linking 5-ASA to amino acids or other promoieties via amide or ester bonds. nih.gov A study involving a 5-ASA-alanine prodrug demonstrated that it remained stable in the upper GI tract but was gradually hydrolyzed in the colon. nih.gov

Multi-particulate Systems

Encapsulating 5-ASA in microparticles, such as microspheres, offers another layer of protection and control. researchgate.net These systems, often a few hundred micrometers in diameter, can be designed with pH-sensitive or microbially-degradable coatings. tandfonline.comnih.gov An emulsion-solvent evaporation technique has been used to create coated chitosan microspheres containing 5-ASA. tandfonline.com The efficiency of these systems depends on factors like the type of polymer used and the ratio of the drug core to the protective coat. tandfonline.com

Interactive Data Table: Chitosan Microsphere Formulation and Efficiency for 5-ASA Delivery

| Chitosan Molecular Weight | Core/Coat Ratio | Yield Efficiency (%) | Loading Efficiency (%) | Key Finding | Source |

| Medium | 1:2 | 80% | - | Highest yield efficiency observed. | tandfonline.com |

| Medium | 1:1 | - | 85% | Greatest loading efficiency observed. | tandfonline.com |

| - | - | - | - | Increasing chitosan molecular weight increased bioadhesion. | tandfonline.com |

Mechanistic Studies of Biological Interactions in Vitro, Cellular, and Molecular

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Sodium 5-amino-2-hydroxybenzoate are multifaceted, involving interference with the production of inflammatory mediators, scavenging of damaging reactive oxygen species, modulation of immune cell function, and interaction with key signaling pathways.

This compound has been shown to modulate the metabolism of arachidonic acid, a key precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. mdpi.comyoutube.com By interfering with the enzymes involved in this pathway, it can reduce the levels of these inflammatory mediators. nih.govnih.gov

Specifically, it can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com The COX pathway is responsible for the production of prostaglandins, while the LOX pathway leads to the synthesis of leukotrienes. mdpi.com Studies have demonstrated that in inflammatory conditions, there is an increased production of prostaglandins like PGE2 and leukotrienes like LTB4. nih.govnih.gov Treatment with 5-aminosalicylic acid has been associated with a decrease in the luminal concentrations of these pro-inflammatory molecules. nih.gov

The table below summarizes the effect of this compound on key components of the arachidonic acid pathway.

| Enzyme/Product | Effect of this compound | Reference |

| Cyclooxygenase (COX) | Inhibition | mdpi.com |

| Lipoxygenase (LOX) | Inhibition | mdpi.com |

| Prostaglandin E2 (PGE2) | Decreased Production | nih.gov |

| Leukotriene B4 (LTB4) | Decreased Production | nih.gov |

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage and contribute to inflammation. nih.gov this compound exhibits significant antioxidant activity by directly scavenging these harmful radicals. nih.govusm.edu This scavenging ability helps to mitigate the oxidative stress that is often associated with inflammatory conditions. nih.gov

The antioxidant properties of this compound are attributed to its chemical structure, which allows it to donate electrons and neutralize free radicals. researchgate.net This helps to protect cells from damage and reduce the amplification of the inflammatory response that can be triggered by oxidative stress. nih.gov

This compound can modulate the function of leukocytes, which are key players in the inflammatory response. It has been shown to inhibit the recruitment and activation of these immune cells at sites of inflammation.

Furthermore, it can influence the production of cytokines, which are signaling molecules that regulate inflammation. By altering cytokine profiles, this compound can help to dampen the inflammatory cascade.

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. mdpi.comnih.gov this compound has been identified as a ligand for PPAR-γ, meaning it can bind to and activate this receptor. nih.gov

Activation of PPAR-γ by this compound leads to the transcription of genes that have anti-inflammatory effects. mdpi.com This includes the suppression of pro-inflammatory gene expression. Additionally, it has been observed that this compound can modulate the expression of PPAR-γ itself, further influencing its anti-inflammatory actions.

The table below outlines the interaction between this compound and PPAR-γ.

| Interaction | Effect | Reference |

| PPAR-γ Binding | Activation | nih.gov |

| Gene Expression | Modulation of anti-inflammatory genes | mdpi.com |

| PPAR-γ Expression | Modulation | nih.gov |

This compound can interfere with various intracellular signal transduction pathways that are involved in the inflammatory process. By inhibiting these pathways, it can prevent the downstream events that lead to the production of inflammatory mediators and the activation of immune cells.

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide, a molecule that can contribute to inflammation and tissue damage when produced in excess. nih.govmerckmillipore.com this compound has been shown to inhibit the expression of iNOS. nih.gov By reducing the levels of iNOS, it can decrease the production of nitric oxide and thereby limit its pro-inflammatory effects. nih.govabcam.com

Synergistic Effects with Other Compounds on Cellular Pathways (e.g., NF-κB signaling pathway)

Research has shown that 5-aminosalicylic acid (5-ASA) can act synergistically with other compounds to inhibit cellular processes, particularly in the context of cancer cell growth. A notable example is its interaction with sodium salicylate (B1505791), a primary metabolite of aspirin. Studies on human colon cancer cells and intestinal polyp-derived cells from mouse models have demonstrated that the combination of 5-ASA and sodium salicylate produces a synergistic inhibitory effect on cell growth. nih.govnih.gov This combined action is more potent than the effect of either compound administered alone. nih.govjst.go.jp

The mechanism underlying this synergy involves the induction of cell-cycle arrest at the G1 phase. nih.govnih.gov This halt in the cell cycle is linked to a reduction in the levels of cyclin D1, a key protein that regulates cell cycle progression, through a process of proteasomal degradation. nih.govnih.gov Furthermore, the combination activates the retinoblastoma protein, a tumor suppressor that helps control cell division. nih.gov The inhibitory effect on colony-forming ability was significant, with a reduction of about 50% in mouse colonic mucosa cells and a more pronounced inhibition of approximately 90% in mouse intestinal polyp-derived cells. nih.gov These findings suggest that the combination is particularly effective at inhibiting the growth of intestinal polyps by down-regulating cyclin D1. nih.govresearchgate.net

In other studies, 5-ASA has been shown to work synergistically with the histone deacetylase (HDAC) inhibitor vorinostat (B1683920) (SAHA) to treat experimental colitis. frontiersin.org This combination leads to a significant reduction in the mRNA expression of NF-κB (p65) in human colonic epithelial cell lines Caco-2 and HCT-116, indicating a synergistic inhibition of the NF-κB signaling pathway. frontiersin.org This pathway is crucial in regulating inflammatory responses. The combined treatment also demonstrated lower cytotoxicity compared to individual drug treatments. frontiersin.org

Interactions with Microbiota and Bacterial Systems

Effects on Bacterial Gene Expression and Virulence Factors (e.g., in Salmonella enterica serovar Typhimurium)

A screening of a random promoter library from S. Typhimurium revealed that 45 constructs, representing 38 distinct promoters, were responsive to 5-ASA. nih.govoup.com The affected genes are involved in a range of bacterial functions, including cellular metabolism, stress resistance, and, notably, bacterial invasion. nih.govoup.com One of the key findings is that 5-ASA decreases the invasiveness of S. Typhimurium. nih.govoup.com This suggests that 5-ASA can directly modulate the virulence of pathogenic bacteria. The identification of responsive genes with homologs in commensal Gram-negative bacteria implies that these effects may extend to the broader gut microbiota, positioning intestinal bacteria as pharmacological targets of 5-ASA. nih.govoup.com

Table 1: Effects of 5-ASA on Salmonella enterica serovar Typhimurium Gene Promoters

| Number of Responsive Constructs | Number of Unique Promoters | Affected Bacterial Functions | Impact on Virulence |

| 45 | 38 | Bacterial Invasion, Cellular Metabolism, Stress Resistance | Decreased Bacterial Invasiveness |

| Data derived from studies on a random promoter library of S. Typhimurium exposed to 5-ASA. nih.govoup.com |

Influence on Gut Microbiota Composition

5-ASA treatment significantly alters the composition of the gut bacterial microbiota. nih.govbohrium.comnih.gov In patients with ulcerative colitis (UC), treatment with 5-ASA has been observed to change the abundance of several bacterial genera. nih.govfrontiersin.org Before treatment, bacteria such as Escherichia–Shigella, Dialister, Bacteroides, and Klebsiella are often found in high abundance. nih.govfrontiersin.org Following 5-ASA treatment, the abundance of these bacteria tends to decrease, while an increase in Enterococcus, Lactococcus, and Lactobacillus is observed. nih.govfrontiersin.org

At the phylum level, 5-ASA treatment in UC patients can lead to a significant increase in the abundance of Firmicutes and a decrease in Bacteroidetes, particularly in inflamed mucosa. frontiersin.org Furthermore, studies have shown a positive association between the mucosal concentration of 5-ASA and bacterial diversity. ntnu.no High concentrations of 5-ASA in the mucosa are linked to a reduced abundance of potentially pathogenic bacteria like Proteobacteria and an increased abundance of beneficial bacteria such as Faecalibacterium. ntnu.no These findings suggest that 5-ASA may help amend dysbiosis, the imbalance of gut microbiota associated with disease. ntnu.no

Translational studies using mouse models further support these findings, demonstrating that oral administration of 5-ASA alters intestinal bacterial composition, which in turn can decrease susceptibility to experimentally induced colitis in offspring. bohrium.comnih.govoup.com

Table 2: Observed Changes in Gut Microbiota Composition with 5-ASA Treatment

| Bacterial Genus/Phylum | Change in Abundance | Study Context |

| Escherichia–Shigella, Bacteroides, Klebsiella | Decrease | UC Patients nih.govfrontiersin.org |

| Enterococcus, Lactococcus, Lactobacillus | Increase | UC Patients nih.govfrontiersin.org |

| Firmicutes | Increase | UC Patients (inflamed mucosa) frontiersin.org |

| Bacteroidetes | Decrease | UC Patients (inflamed mucosa) frontiersin.org |

| Proteobacteria | Decrease | UC Patients (with high mucosal 5-ASA) ntnu.no |

| Faecalibacterium | Increase | UC Patients (with high mucosal 5-ASA) ntnu.no |

Microbial Metabolism of 5-Aminosalicylic Acid (e.g., initial ring cleavage, deamination)

A critical aspect of the interaction between 5-ASA and the gut microbiota is the metabolic transformation of the compound by bacterial enzymes. For decades, it has been known that gut microbes can inactivate 5-ASA, but the specific enzymes responsible were elusive until recently. nih.gov The primary metabolic pathway is the acetylation of 5-ASA to form N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA), a metabolite that lacks anti-inflammatory activity. nih.gov

Multi-omics studies have identified 12 previously uncharacterized microbial acetyltransferases responsible for this inactivation. nih.gov These enzymes belong to two major protein superfamilies: thiolases and acyl-CoA N-acyltransferases. nih.gov In vitro experiments have confirmed that enzymes from both families can efficiently acetylate 5-ASA. nih.gov The presence of genes encoding these enzymes in a patient's gut microbiome is associated with an increased risk of treatment failure with 5-ASA. nih.gov

Kinetic studies have shown that bacterial N-acetyltransferases have a much higher catalytic efficiency for acetylating 5-ASA compared to its isomer, 4-aminosalicylic acid, and are poorly acetylated for para-aminobenzoic acid. psu.edu Among various bacteria studied, Pseudomonas aeruginosa has been identified as a particularly efficient acetylator of 5-ASA. psu.edu This microbial metabolism is distinct from the acetylation that occurs in the colonic mucosa, which is a more rapid, cofactor-dependent process. nih.gov

Cellular Proliferation Studies and Inhibition Mechanisms

5-aminosalicylic acid has demonstrated the ability to inhibit the proliferation of cancer cells, particularly in the context of colorectal cancer. nih.govmdpi.com Studies using various colon cancer cell lines, such as HT-29, show that 5-ASA can suppress cell growth. nih.gov One of the key mechanisms is its interference with the cell cycle. nih.govmdpi.com

As mentioned previously, 5-ASA, especially in combination with sodium salicylate, induces cell-cycle arrest in the G1 phase in colon cancer cells. nih.gov This is achieved by reducing the expression of cyclin D1 and activating the retinoblastoma tumor suppressor protein. nih.govnih.gov Other studies indicate that mesalamine can cause an accumulation of colon cancer cells in the G2/M phase of the cell cycle and induce apoptosis, potentially through the activation of caspase-3. mdpi.com